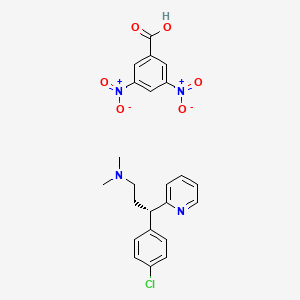
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-25°C and using solvents like dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst under mild pressure.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of 2-bromo-3-(bromomethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-bromo-3-(methyl)-4-fluoro-1-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(bromomethyl)-4-chloro-1-methylbenzene
- 2-Bromo-3-(bromomethyl)-4-iodo-1-methylbenzene
- 2-Bromo-3-(bromomethyl)-4-methyl-1-methylbenzene
Uniqueness
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, iodo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
LGSUAMKGIIEJGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)

![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)




![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)




